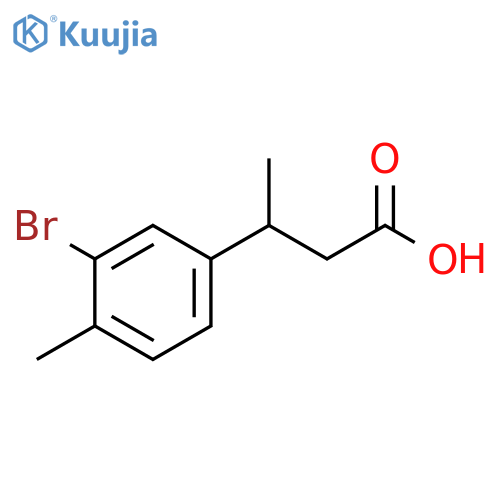Cas no 61692-72-6 (3-(3-bromo-4-methylphenyl)butanoic acid)

61692-72-6 structure
商品名:3-(3-bromo-4-methylphenyl)butanoic acid
3-(3-bromo-4-methylphenyl)butanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-bromo-4-methylphenyl)butanoic acid
- Benzenepropanoic acid, 3-bromo-β,4-dimethyl-
- 61692-72-6
- AKOS023275244
- EN300-1914262
- CS-0274908
-
- インチ: 1S/C11H13BrO2/c1-7-3-4-9(6-10(7)12)8(2)5-11(13)14/h3-4,6,8H,5H2,1-2H3,(H,13,14)
- InChIKey: PZAQADQRPXFQJD-UHFFFAOYSA-N
- ほほえんだ: C1(C(C)CC(O)=O)=CC=C(C)C(Br)=C1
計算された属性
- せいみつぶんしりょう: 256.00989g/mol
- どういたいしつりょう: 256.00989g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 37.3Ų
じっけんとくせい
- 密度みつど: 1.404±0.06 g/cm3(Predicted)
- ふってん: 349.4±27.0 °C(Predicted)
- 酸性度係数(pKa): 4.63±0.10(Predicted)
3-(3-bromo-4-methylphenyl)butanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1914262-5.0g |
3-(3-bromo-4-methylphenyl)butanoic acid |
61692-72-6 | 5g |
$2981.0 | 2023-06-02 | ||
| Enamine | EN300-1914262-0.05g |
3-(3-bromo-4-methylphenyl)butanoic acid |
61692-72-6 | 0.05g |
$587.0 | 2023-09-17 | ||
| Enamine | EN300-1914262-1g |
3-(3-bromo-4-methylphenyl)butanoic acid |
61692-72-6 | 1g |
$699.0 | 2023-09-17 | ||
| Enamine | EN300-1914262-5g |
3-(3-bromo-4-methylphenyl)butanoic acid |
61692-72-6 | 5g |
$2028.0 | 2023-09-17 | ||
| Enamine | EN300-1914262-10g |
3-(3-bromo-4-methylphenyl)butanoic acid |
61692-72-6 | 10g |
$3007.0 | 2023-09-17 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345578-500mg |
3-(3-Bromo-4-methylphenyl)butanoic acid |
61692-72-6 | 98% | 500mg |
¥21314.00 | 2024-05-06 | |
| Enamine | EN300-1914262-0.5g |
3-(3-bromo-4-methylphenyl)butanoic acid |
61692-72-6 | 0.5g |
$671.0 | 2023-09-17 | ||
| Enamine | EN300-1914262-2.5g |
3-(3-bromo-4-methylphenyl)butanoic acid |
61692-72-6 | 2.5g |
$1370.0 | 2023-09-17 | ||
| Enamine | EN300-1914262-1.0g |
3-(3-bromo-4-methylphenyl)butanoic acid |
61692-72-6 | 1g |
$1029.0 | 2023-06-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1345578-100mg |
3-(3-Bromo-4-methylphenyl)butanoic acid |
61692-72-6 | 98% | 100mg |
¥19526.00 | 2024-05-06 |
3-(3-bromo-4-methylphenyl)butanoic acid 関連文献
-
Jiecai Fu,Junli Zhang,Yong Peng,Changhui Zhao,Yongmin He,Zhenxing Zhang,Xiaojun Pan,Nigel J. Mellors,Erqing Xie Nanoscale, 2013,5, 12551-12557
-
Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314
-
3. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
61692-72-6 (3-(3-bromo-4-methylphenyl)butanoic acid) 関連製品
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)
- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
